molecular formula C15H9F6NO B2354956 N-[3,5-bis(trifluoromethyl)phenyl]benzamide CAS No. 192049-16-4

N-[3,5-bis(trifluoromethyl)phenyl]benzamide

Cat. No.: B2354956
CAS No.: 192049-16-4
M. Wt: 333.233
InChI Key: GDFPOIHRMVYESO-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a benzamide moiety. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with aniline derivatives. One common method includes the use of N,N-dimethylformamide dimethyl acetal to form an imine intermediate, which is then hydrolyzed to yield the desired benzamide . The reaction conditions often involve the use of potassium carbonate and hydrogen peroxide in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions typically result in various substituted benzamides.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of trifluoromethyl groups and benzamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]benzamide is a notable compound in medicinal chemistry, primarily due to its unique structural features that enhance its biological activity. The trifluoromethyl groups in its structure significantly increase lipophilicity and metabolic stability, making it a compound of interest for various therapeutic applications, including anticancer and antimicrobial properties.

Structural Characteristics

  • Chemical Formula : C16H12F6N
  • Molecular Structure : The compound consists of a benzamide core with a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. This configuration is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enhanced Lipophilicity : The presence of trifluoromethyl groups allows the compound to penetrate cell membranes more effectively, facilitating interaction with intracellular targets.
  • Protein Interactions : The compound is believed to interact with hydrophobic pockets in proteins, potentially modulating enzyme activity and receptor interactions. These interactions may involve hydrogen bonding and hydrophobic contacts with specific amino acids in target proteins.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer effects. A study demonstrated that related compounds could inhibit liver cancer cell growth by inducing apoptosis and modulating signaling pathways such as STAT3 and HNF 4α .

  • In Vitro Studies :
    • Concentrations ranging from 1 to 10.8 µM were used to treat liver cancer cells (HepG2, Hep3B), showing significant inhibition of growth and colony formation.
    • Induction of apoptosis was confirmed through increased expression of apoptosis-regulating genes.
  • In Vivo Studies :
    • Animal studies indicated that administration of related compounds significantly inhibited tumor growth, reinforcing the potential of trifluoromethyl-substituted benzamides in cancer therapy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds containing trifluoromethyl groups have shown significant activity against various bacterial strains, including drug-resistant strains.

  • Minimum Biofilm Eradication Concentration (MBEC) : Recent studies reported MBEC values as low as 1 µg/mL against Staphylococcus aureus biofilms .
  • Mechanism : The antimicrobial efficacy is likely linked to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential cellular processes.

Research Findings Summary

Activity TypeTargetMechanismKey Findings
AnticancerLiver Cancer Cells (HepG2, Hep3B)Induction of apoptosis via STAT3 pathway modulationSignificant growth inhibition at concentrations of 1-10.8 µM; in vivo tumor growth reduction observed
AntimicrobialBacterial Strains (e.g., MRSA)Disruption of cell membranesPotent activity with MBEC values as low as 1 µg/mL

Case Studies

  • Liver Cancer Inhibition :
    • A study focused on a related naphthofuran compound showed that it inhibited liver tumor growth by directly binding to HNF 4α and inactivating the STAT3 pathway. This suggests that similar mechanisms may be applicable to this compound .
  • Antimicrobial Efficacy :
    • Research on pyrazole derivatives indicated that compounds with trifluoromethyl substitutions exhibited significant growth inhibition against drug-resistant bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)10-6-11(15(19,20)21)8-12(7-10)22-13(23)9-4-2-1-3-5-9/h1-8H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFPOIHRMVYESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192049-16-4
Record name N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
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